4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol
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Overview
Description
4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol is a compound that features a phenol group substituted with an aminoethyl group containing a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate halide reacts with an amine.
Coupling with Phenol: The final step involves coupling the aminoethyl-tetrazole intermediate with phenol, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Coupling reagents like EDCI or DCC (dicyclohexylcarbodiimide) are often used in the presence of bases like triethylamine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Amides, esters, and other substituted products.
Scientific Research Applications
4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. The phenol group can also participate in similar interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]benzoic acid
- 4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]aniline
- 4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]benzamide
Uniqueness
4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol is unique due to the presence of both a phenol group and a tetrazole ring, which confer distinct chemical and biological properties. The phenol group enhances the compound’s solubility and reactivity, while the tetrazole ring provides stability and the ability to form multiple hydrogen bonds, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-8(9-11-13-14-12-9)5-6-1-3-7(15)4-2-6/h1-4,8,15H,5,10H2,(H,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFNWCLVUDDUMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=NNN=N2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316437 |
Source
|
Record name | 4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56876-28-9 |
Source
|
Record name | NSC303563 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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